molecular formula C20H23NO4 B11312417 N-butyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-butyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11312417
M. Wt: 341.4 g/mol
InChI Key: HRWMEICYTAXKJG-UHFFFAOYSA-N
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Description

N-butyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound characterized by its unique molecular structure This compound features a furochromen ring system, which is a fused ring structure combining furan and chromen rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-carboxylic acid with butylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring system allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

N-butyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furochromen ring system may interact with aromatic residues in proteins, influencing their function. Additionally, the amide group can form hydrogen bonds, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide stands out due to its specific substitution pattern and functional groups. The presence of the butyl and propanamide groups imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

N-butyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C20H23NO4/c1-4-5-8-21-19(22)7-6-14-13(3)16-9-15-12(2)11-24-17(15)10-18(16)25-20(14)23/h9-11H,4-8H2,1-3H3,(H,21,22)

InChI Key

HRWMEICYTAXKJG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C

Origin of Product

United States

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